N4-propylpyridine-3,4-diamine
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Overview
Description
N4-propylpyridine-3,4-diamine is a chemical compound with the molecular formula C8H13N3 and a molecular weight of 151.21 g/mol . It is a derivative of pyridine, characterized by the presence of a propyl group attached to the nitrogen atom at the fourth position and two amino groups at the third and fourth positions of the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-propylpyridine-3,4-diamine typically involves the reaction of 3,4-diaminopyridine with propyl halides under basic conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve yield . The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N4-propylpyridine-3,4-diamine undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Substitution: Acyl chlorides, sulfonyl chlorides; organic solvents like dichloromethane or chloroform; presence of a base such as triethylamine.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of this compound.
Substitution: Amides, sulfonamides derived from this compound.
Scientific Research Applications
N4-propylpyridine-3,4-diamine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N4-propylpyridine-3,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity . The compound can bind to the active sites of enzymes, inhibiting their function or altering their catalytic properties . Additionally, it may interact with cellular receptors, triggering signaling pathways that result in various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Diaminopyridine: A precursor in the synthesis of N4-propylpyridine-3,4-diamine, with similar chemical properties but lacking the propyl group.
N4-methylpyridine-3,4-diamine: A methyl-substituted analog with different steric and electronic properties compared to the propyl derivative.
N4-ethylpyridine-3,4-diamine: An ethyl-substituted analog with intermediate properties between the methyl and propyl derivatives.
Uniqueness
This compound is unique due to the presence of the propyl group, which imparts distinct steric and electronic effects that influence its reactivity and interactions with molecular targets . This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-N-propylpyridine-3,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-2-4-11-8-3-5-10-6-7(8)9/h3,5-6H,2,4,9H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVNCMHVHRQVPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=NC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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